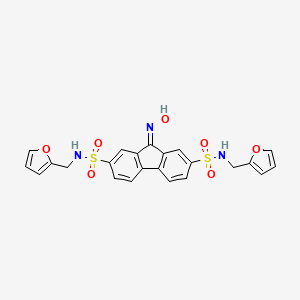
N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
Vue d'ensemble
Description
N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, also known as BF-227, is a compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has demonstrated promising results in various fields of study, including cancer research, neuroscience, and immunology.
Mécanisme D'action
The mechanism of action of N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In the brain, N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is its broad range of potential applications in scientific research. It has demonstrated activity in various fields of study, including cancer research, neuroscience, and immunology. Additionally, it has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is its relatively complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several potential future directions for research involving N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. In cancer research, further studies could investigate its potential as a therapeutic agent for specific types of cancer, as well as its potential for use in combination with other drugs. In neuroscience, future studies could investigate its potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies could investigate its potential as an immunomodulatory agent, particularly in the context of autoimmune diseases.
Applications De Recherche Scientifique
N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has been widely studied for its potential applications in scientific research. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta plaques in the brain. Additionally, N,N'-bis(2-furylmethyl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has shown promise as an immunomodulatory agent, with the ability to enhance the activity of natural killer cells and increase cytokine production.
Propriétés
IUPAC Name |
2-N,7-N-bis(furan-2-ylmethyl)-9-hydroxyiminofluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O7S2/c27-26-23-21-11-17(34(28,29)24-13-15-3-1-9-32-15)5-7-19(21)20-8-6-18(12-22(20)23)35(30,31)25-14-16-4-2-10-33-16/h1-12,24-25,27H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNZRCULSRHOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4790927.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4790935.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4790948.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4790953.png)
![2-[4-[2-(2-furyl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4790958.png)

![(2-methoxyphenyl)(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4790972.png)
![4-(4-chlorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4790974.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide](/img/structure/B4790988.png)

![N-{2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4791015.png)
![3-methyl-6-(4,5,6,7-tetrahydro-1-benzothien-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4791016.png)
![N-cyclopentyl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4791030.png)
